

Pbrm1-BD2-IN-2 as a chemical probe for PBRM1 function

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An In-depth Technical Guide to **Pbrm1-BD2-IN-2**: A Chemical Probe for PBRM1 Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pbrm1-BD2-IN-2**, a selective chemical probe for the second bromodomain (BD2) of Polybromo-1 (PBRM1). This document details the function of PBRM1, the characteristics of **Pbrm1-BD2-IN-2**, and experimental protocols for its use in studying PBRM1 biology.

Introduction to PBRM1

Polybromo-1 (PBRM1), also known as BAF180, is a key subunit of the PBAF (Polybromo-associated BRG1-associated factors) chromatin remodeling complex, a component of the larger SWI/SNF complex.[1][2][3] PBRM1 plays a crucial role in regulating gene expression by modifying chromatin structure, thereby controlling cellular processes such as proliferation, DNA damage repair, and cell cycle progression.[1][4][5]

Structurally, PBRM1 is a large protein characterized by the presence of six tandem bromodomains (BD1-6), which are responsible for recognizing acetylated lysine residues on histone tails, particularly H3K14ac.[3][6] The second and fourth bromodomains (BD2 and BD4) are especially critical for this interaction.[6] In addition to its bromodomains, PBRM1 also contains two bromo-adjacent homology (BAH) domains and a high mobility group (HMG) DNA-binding domain.[6]



Mutations and loss of PBRM1 function are frequently observed in several cancers, most notably in clear cell renal cell carcinoma (ccRCC), where it is considered a tumor suppressor. [1][2][4] However, in other contexts, such as prostate cancer, PBRM1 can act as a tumor promoter.[6][7] This context-dependent function underscores the importance of selective chemical probes to dissect its complex roles in health and disease.

Pbrm1-BD2-IN-2: A Selective Chemical Probe

Pbrm1-BD2-IN-2 is a cell-active and selective inhibitor of the second bromodomain of PBRM1. [8][9][10] Its development provides a valuable tool for researchers to investigate the specific functions of the PBRM1-BD2 domain in cellular processes and disease models.

Biochemical and Cellular Activity

The inhibitory activity and binding affinity of **Pbrm1-BD2-IN-2** have been characterized using various biochemical and biophysical assays. The key quantitative data for **Pbrm1-BD2-IN-2** and a related compound, PBRM1-BD2-IN-5, are summarized in the tables below.

Table 1: In Vitro Binding Affinity (Kd) of PBRM1 Bromodomain Inhibitors

Compound	Target Bromodomain	Kd (μM)	Reference
Pbrm1-BD2-IN-2	PBRM1-BD2	9.3	[8]
PBRM1-BD5	10.1	[8]	
SMARCA2B	18.4	[8]	_
SMARCA4	69	[8]	_
PBRM1-BD2-IN-5	PBRM1-BD2	1.5	[11]
PBRM1-BD5	3.9	[11]	

Table 2: In Vitro Inhibitory Potency (IC50) of PBRM1 Bromodomain Inhibitors

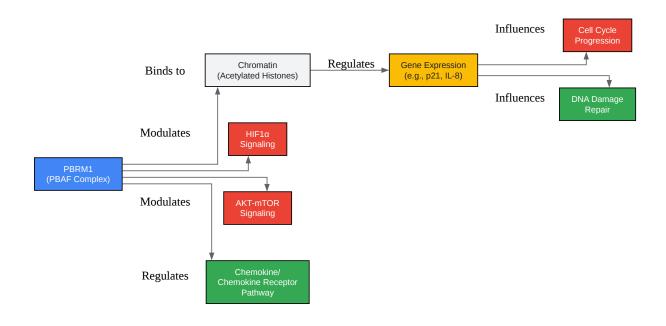


Compound	Target Bromodomain	IC50 (μM)	Reference
Pbrm1-BD2-IN-2	PBRM1-BD2	1.0	[8]
PBRM1-BD2-IN-5	PBRM1-BD2	0.26	[11]

Pbrm1-BD2-IN-2 has been shown to selectively inhibit the growth of a PBRM1-dependent prostate cancer cell line, demonstrating its utility in cellular contexts.[7][8]

PBRM1 Signaling Pathways

PBRM1 is implicated in several critical signaling pathways. Understanding these pathways is essential for elucidating the functional consequences of PBRM1 inhibition with probes like **Pbrm1-BD2-IN-2**.



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Caption: PBRM1's role in key cellular signaling pathways.

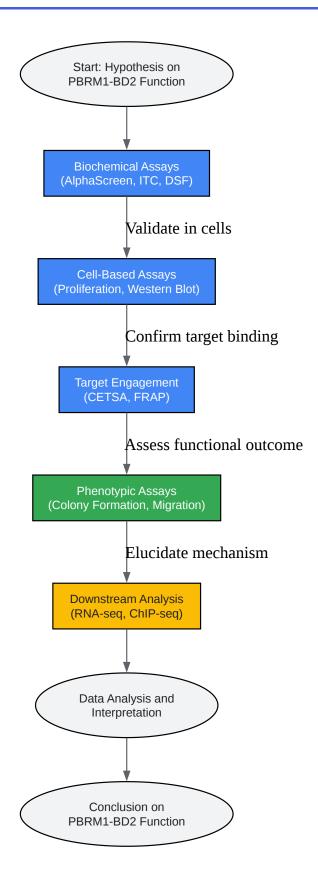
Loss of PBRM1 function has been shown to potentiate HIF1 α signaling and activate the protumorigenic AKT-mTOR pathway.[4][12][13] Furthermore, PBRM1 is involved in regulating the chemokine/chemokine receptor interaction pathway.[14] PBRM1 achieves this by interacting with chromatin and a host of other proteins, including ARID2, SMARCC2, and BRD7, to modulate gene expression.[15]

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the effects of **Pbrm1-BD2-IN-2** on PBRM1 function.

Experimental Workflow for Characterizing Pbrm1-BD2-IN-2





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Caption: A typical experimental workflow for using **Pbrm1-BD2-IN-2**.



Detailed Methodologies

This assay is used to quantify the inhibitory potency (IC50) of compounds against the interaction between PBRM1-BD2 and an acetylated histone peptide.[7]

Materials:

- His-tagged PBRM1-BD2 protein
- Biotinylated H3K14ac peptide
- Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer)
- Pbrm1-BD2-IN-2 or other test compounds
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
- 384-well white opaque microplates

Protocol:

- Prepare a serial dilution of Pbrm1-BD2-IN-2 in DMSO, and then dilute in assay buffer to the desired final concentrations.
- In a 384-well plate, add the test compound dilutions.
- Add the His-tagged PBRM1-BD2 protein and biotinylated H3K14ac peptide to each well.
- Incubate the plate at room temperature for 30 minutes to allow the protein-peptide interaction and inhibitor binding to reach equilibrium.
- Prepare a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads in the assay buffer, protected from light.
- Add the bead mixture to each well.
- Incubate the plate in the dark at room temperature for 1 hour.
- Read the plate on an AlphaScreen-capable plate reader.

Foundational & Exploratory





• The IC50 values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between **Pbrm1-BD2-IN-2** and the PBRM1-BD2 protein.[7]

Materials:

- Purified PBRM1-BD2 protein
- Pbrm1-BD2-IN-2
- ITC buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl), degassed
- ITC instrument

Protocol:

- Dialyze the PBRM1-BD2 protein against the ITC buffer.
- Dissolve Pbrm1-BD2-IN-2 in the same ITC buffer.
- Load the protein solution into the sample cell of the ITC instrument.
- Load the **Pbrm1-BD2-IN-2** solution into the injection syringe.
- Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.
- Analyze the resulting data by integrating the heat pulses and fitting to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

CETSA is used to verify the direct binding of **Pbrm1-BD2-IN-2** to PBRM1 in a cellular environment.

Materials:



- Cells expressing PBRM1
- Pbrm1-BD2-IN-2
- Lysis buffer with protease inhibitors
- PBS
- PCR tubes or plates
- Western blot reagents

Protocol:

- Treat cultured cells with **Pbrm1-BD2-IN-2** or vehicle control for a specified time.
- · Harvest and wash the cells with PBS.
- Resuspend the cells in PBS and aliquot into PCR tubes.
- Heat the cell suspensions at a range of temperatures for 3 minutes.
- · Lyse the cells by freeze-thaw cycles.
- Separate the soluble and precipitated protein fractions by centrifugation.
- Collect the supernatant (soluble fraction) and analyze the levels of PBRM1 by Western blotting.
- A positive target engagement will result in a thermal stabilization of PBRM1 in the inhibitortreated samples compared to the vehicle control, indicated by more soluble protein at higher temperatures.

This assay measures the effect of **Pbrm1-BD2-IN-2** on the proliferation of cancer cell lines.[14]

Materials:

Cancer cell lines (e.g., PBRM1-dependent and -independent lines)



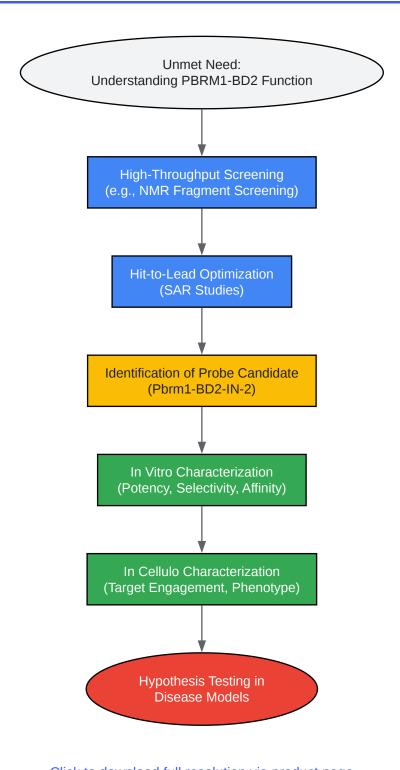
- Complete cell culture medium
- Pbrm1-BD2-IN-2
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or isopropanol with HCl)
- 96-well plates

Protocol:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of Pbrm1-BD2-IN-2 for the desired duration (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Logical Framework for Probe Development and Application





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Caption: Logical flow from unmet need to a validated chemical probe.

The development of **Pbrm1-BD2-IN-2** follows a logical progression from identifying the need for a selective tool to its application in hypothesis-driven research. This process involves initial



screening, chemical optimization, and rigorous in vitro and in cellulo characterization to validate its use as a reliable chemical probe for studying PBRM1-BD2 function.

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